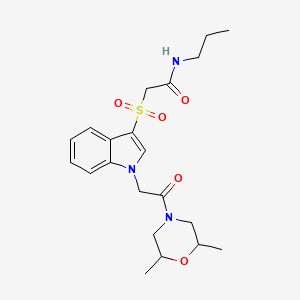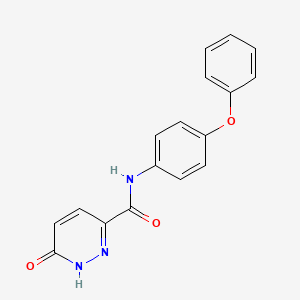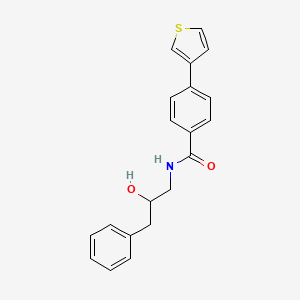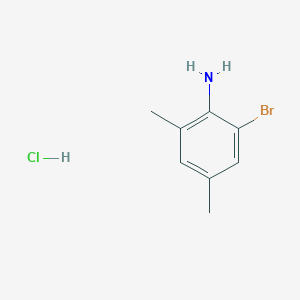![molecular formula C14H17NOS B2765029 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 2320687-48-5](/img/structure/B2765029.png)
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H17NOS and its molecular weight is 247.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic routes and reaction conditions:
A common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitably substituted pyrrolidine and subjecting it to a series of reactions involving methylene and thiophene derivatives can yield the desired compound.
Specific reaction conditions such as temperature, solvent, and catalyst selection play a crucial role in optimizing the yield and purity of the compound.
Industrial production methods:
Scaling up from laboratory synthesis to industrial production involves optimizing reaction parameters and employing cost-effective and sustainable methods. Using continuous flow reactors and green chemistry principles can enhance the scalability and environmental friendliness of the process.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the methylene and thiophene moieties.
Reduction: Reduction reactions can target the ketone group to form secondary alcohols.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Catalysts such as palladium on carbon can facilitate substitution reactions on the thiophene ring.
Major products formed from these reactions:
Oxidation: The primary products are oxidized derivatives of the methylene or thiophene groups.
Reduction: The main product is the corresponding secondary alcohol.
Substitution: Various substituted thiophene derivatives.
4. Scientific Research Applications: This compound finds applications in multiple research domains:
Chemistry: It serves as a valuable intermediate for synthesizing more complex molecules.
Biology: Researchers explore its potential as a ligand for receptor studies due to its unique bicyclic structure.
Medicine: There's interest in its pharmacological properties, particularly as a precursor for developing therapeutic agents.
Industry: Its derivatives may have applications in the development of novel materials or as catalysts in various industrial processes.
Mécanisme D'action
The mechanism by which the compound exerts its effects: Typically involves interaction with specific molecular targets, potentially altering biological pathways.
Molecular targets and pathways involved: Depending on its application, it may target enzymes, receptors, or other biomolecules, influencing processes such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(furan-2-yl)ethan-1-one: A compound with a furan ring instead of thiophene, offering different reactivity and properties.
1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzofuran-2-yl)ethan-1-one: Incorporates a benzofuran ring, introducing aromaticity and potentially altering biological activity.
Highlighting its uniqueness:
The presence of a thiophene ring distinguishes it from its counterparts, potentially offering unique reactivity and biological interactions.
Hope this paints a comprehensive picture of the compound! Any more chemical curiosities you want to explore?
Propriétés
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-10-7-11-4-5-12(8-10)15(11)14(16)9-13-3-2-6-17-13/h2-3,6,11-12H,1,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAPMPMTVGYGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide](/img/structure/B2764947.png)
![N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2764948.png)
![N-(4-fluorophenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2764950.png)



![6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2764955.png)

![2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile](/img/structure/B2764957.png)
![3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone](/img/structure/B2764964.png)
![methyl 2-[(2Z)-2-(cyclohexanecarbonylimino)-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2764966.png)
![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-amine](/img/structure/B2764968.png)
![methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2764969.png)
